molecular formula C9H10BrNO2 B556541 4-Iodo-d-phenylalanine CAS No. 62561-75-5

4-Iodo-d-phenylalanine

Cat. No. B556541
CAS RN: 62561-75-5
M. Wt: 291.09 g/mol
InChI Key: PEMUHKUIQHFMTH-MRVPVSSYSA-N
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Description

4-Iodo-D-phenylalanine is an organic compound with the molecular formula C9H10INO2 . It is the D-enantiomer of 4-iodophenylalanine . It appears as a white to slightly beige fine crystalline powder .


Synthesis Analysis

The synthesis of 4-Iodo-D-phenylalanine involves several steps. The mechanism likely involves the formation of a polarized iodine intermediate, which then participates in S E Ar reactions . Another approach is the chemical acylation of a dinucleotide, followed by its ligation to a truncated tRNA .


Molecular Structure Analysis

The molecular structure of 4-Iodo-D-phenylalanine consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The average mass is 291.086 Da and the monoisotopic mass is 290.975616 Da .


Chemical Reactions Analysis

4-Iodo-D-phenylalanine may be used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon . It can also participate in solution phase peptide synthesis .


Physical And Chemical Properties Analysis

4-Iodo-D-phenylalanine has a density of 1.8±0.1 g/cm3, a boiling point of 366.8±32.0 °C at 760 mmHg, and a flash point of 175.6±25.1 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 63 Å2 and a molar volume of 159.5±3.0 cm3 .

Scientific Research Applications

  • Structure Determination of Proteins : 4-Iodo-d-phenylalanine is used in the site-specific incorporation into proteins for structure determination. This facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources, crucial for understanding protein structures (Xie et al., 2004).

  • Metal Complex Formation : This compound is used in the formation of metal complexes. For example, 4-Iodo-L-phenylalanine reacts with chloro bridged compounds to form N,O-chelate complexes, which are significant in the study of metal complexes of biologically important ligands (Kayser & Beck, 2004).

  • Protein Engineering : It has applications in protein engineering, where it is incorporated into specific positions of proteins, such as in the Ras protein, using cell-free translation systems. This has implications for advancing protein engineering studies with non-natural amino acid substitutions (Kodama et al., 2010).

  • Self-Assembly in Materials Science : Modified aromatic amino acids, like 4-Iodo-d-phenylalanine, exhibit self-assembling behavior. This is critical in materials science for developing new materials and understanding supramolecular interactions (Singh et al., 2020).

  • Radiopharmaceuticals : It is used in the development of radiopharmaceuticals, particularly for targeting breast cancer. The synthesis of radioiodinated 4-iodophenylalanine and its uptake in breast cancer cells are areas of active research (Vaidyanathan et al., 2011).

  • Electrochemical Sensors in Medical Diagnosis : Electrochemical sensors and biosensors utilizing phenylalanine, including its derivatives, are important in medical diagnosis, particularly in determining phenylalanine concentration in biological fluids (Dinu & Apetrei, 2020).

  • Imaging in Oncology : 4-Iodo-d-phenylalanine is used in positron emission tomography (PET) imaging for the diagnosis of brain tumors, improving image quality and aiding in both pre- and postoperative evaluation in patients with glioma (Farmakis et al., 2008).

  • Biosynthesis of Proteins with Unnatural Amino Acids : The biosynthesis of proteins incorporating 4-Iodo-d-phenylalanine and other phenylalanine analogues has applications in various fields, including bioconjugation and photoaffinity labeling (Kirshenbaum et al., 2002).

  • Metabolic Studies in Conifers : In the field of plant science, studies on the biosynthesis and metabolic fate of phenylalanine, including its derivatives, are crucial for understanding the interconnection between primary and secondary metabolism in plants, particularly in trees (Pascual et al., 2016).

  • Distribution Studies in Mice : 4-Iodo-d-phenylalanine has been used in studies to understand its distribution in mice, which is important for its application in medical research and drug development (Acta Radiologica, 1972).

Safety And Hazards

4-Iodo-D-phenylalanine should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

(2R)-2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-d-phenylalanine

CAS RN

62561-75-5
Record name 4-Iodo-D-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 62561-75-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M Wirtz, A Schmidt, M Schottelius, S Robu, T Günther… - EJNMMI research, 2018 - Springer
… For prolonged tumor retention, the plasma protein binding was increased by insertion of 4-iodo-d-phenylalanine resulting in 97% plasma protein binding and 16.1 ± 2.5% ID/g tumor …
Number of citations: 32 link.springer.com
E Rajanarendar, G Mohan, EK Rao, M Srinivas - Chinese Chemical Letters, 2009 - Elsevier
… To a solution of 4-amino-3-methyl-5-styrylisoxazole (1 mmol) in dichloromethane (5 mL), DMAP (2 mmol), HOBt (2 mmol) and N-benzyloxycarbonyl-4-iodo-d-phenylalanine (1 mmol) …
Number of citations: 9 www.sciencedirect.com
J Vähätalo, M Kulvik, S Savolainen… - Frontiers in Neutron …, 2001 - Springer
… We determined labelled products with commercially available non-radioactive reference compounds: 4-Iodo-D-phenylalanine (IPhe) was obtained from Aldrich Chemical Company Ltd. (…
Number of citations: 3 link.springer.com
S Rajagopalan, G Radke, M Evans… - Synthetic …, 1996 - Taylor & Francis
… the corresponding D-isomer using Nt-Boc-4-iodo-D-phenylalanine. Efforts are currently directed towards the extension of this methodology to the preparation of other S-protected …
Number of citations: 27 www.tandfonline.com
K Ogawa, T Takeda, K Mishiro, A Toyoshima… - Acs Omega, 2019 - ACS Publications
Alpha particle-emitting radionuclides have gained considerable attention for radionuclide therapy. Astatine-211 ( 211 At) is a promising alpha particle-emitting radionuclide. At is a …
Number of citations: 32 pubs.acs.org
H Echigo, K Mishiro, T Fuchigami, K Shiba, S Kinuya… - Molecules, 2021 - mdpi.com
We recently developed 125 I- and 211 At-labeled monomer RGD peptides using a novel radiolabeling method. Both labeled peptides showed high accumulation in the tumor and …
Number of citations: 6 www.mdpi.com
VF Patel, SL Andis, JH Kennedy, JE Ray… - Journal of medicinal …, 1999 - ACS Publications
A general synthetic approach to novel cryptophycin analogues 6 is described. N-Hydroxysuccinimide active ester 15, a key common intermediate, was converted to β-epoxide 6 in three …
Number of citations: 53 pubs.acs.org
K Hiebler, C Dertnig, S Soritz, MC Maier… - Journal of Flow …, 2020 - Springer
The active pharmaceutical ingredient sacubitril acts as a neprilysin inhibitor in the body and is administered to patients suffering from high blood pressure and chronic heart failure. In …
Number of citations: 7 link.springer.com
JR Holder, RM Bauzo, Z Xiang… - Journal of medicinal …, 2002 - ACS Publications
… -d-phenylalanine (DBip), Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), Fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (DTic), and Fmoc-4-iodo-d-phenylalanine …
Number of citations: 96 pubs.acs.org
A Todorovic, CJ Lensing, JR Holder… - ACS chemical …, 2018 - ACS Publications
… Fmoc-4-phenyl-phenylalanine (Bip), Fmoc-4-phenyl-d-phenylalanine (dBip), Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and Fmoc-4-iodo-d-phenylalanine ((pI)dPhe) …
Number of citations: 5 pubs.acs.org

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